molecular formula C13H14F9NO6 B11476219 Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate

Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate

Cat. No.: B11476219
M. Wt: 451.24 g/mol
InChI Key: UIVKZHUJLURNNS-UHFFFAOYSA-N
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Description

Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate is a complex organic compound characterized by its unique trifluoromethyl groups and dioxolane ring

Preparation Methods

The synthesis of Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate typically involves multiple steps. The synthetic route often starts with the preparation of the dioxolane ring, followed by the introduction of trifluoromethyl groups. The final steps involve the formation of the ester and acetamido groups under controlled reaction conditions. Industrial production methods may involve the use of specialized catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dioxolane ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate can be compared with other compounds containing trifluoromethyl groups and dioxolane rings. Similar compounds include:

    Trifluoromethyl ketones: Known for their use in pharmaceuticals and agrochemicals.

    Dioxolane derivatives: Used in various chemical syntheses and as solvents.

    Fluorinated esters: Often used in the development of materials with unique properties, such as high resistance to solvents and chemicals.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for various applications in research and industry.

Properties

Molecular Formula

C13H14F9NO6

Molecular Weight

451.24 g/mol

IUPAC Name

ethyl 2-acetamido-2-[[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methoxy]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C13H14F9NO6/c1-3-26-8(25)9(11(14,15)16,23-6(2)24)27-4-7-5-28-10(29-7,12(17,18)19)13(20,21)22/h7H,3-5H2,1-2H3,(H,23,24)

InChI Key

UIVKZHUJLURNNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C)OCC1COC(O1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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